molecular formula C19H31ClN6O5S B13993668 2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N,N-diethylacetamide;ethanesulfonic acid CAS No. 50507-90-9

2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N,N-diethylacetamide;ethanesulfonic acid

Cat. No.: B13993668
CAS No.: 50507-90-9
M. Wt: 491.0 g/mol
InChI Key: SVZUBKREKHKWRC-UHFFFAOYSA-N
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Description

2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N,N-diethylacetamide;ethanesulfonic acid is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a triazine ring, a phenoxy group, and an acetamide moiety. It is known for its stability and reactivity, making it a valuable compound in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N,N-diethylacetamide typically involves multiple steps. One common method starts with the chlorination of 4,6-diamino-1,3,5-triazine to produce 2-chloro-4,6-diamino-1,3,5-triazine . This intermediate is then reacted with a phenoxy derivative under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dioxane or dichloroethane and bases such as sodium carbonate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N,N-diethylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include primary amines, alkoxides, and bases like sodium carbonate. The reactions are typically carried out in solvents such as dioxane or dichloroethane at elevated temperatures .

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, substitution with primary amines can yield various substituted triazines .

Mechanism of Action

The mechanism of action of 2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N,N-diethylacetamide involves its interaction with specific molecular targets. The triazine ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N,N-diethylacetamide apart is its combination of functional groups, which confer unique reactivity and stability. This makes it particularly valuable in applications requiring specific chemical properties .

Properties

CAS No.

50507-90-9

Molecular Formula

C19H31ClN6O5S

Molecular Weight

491.0 g/mol

IUPAC Name

2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N,N-diethylacetamide;ethanesulfonic acid

InChI

InChI=1S/C17H25ClN6O2.C2H6O3S/c1-5-23(6-2)14(25)10-26-13-8-7-11(9-12(13)18)24-16(20)21-15(19)22-17(24,3)4;1-2-6(3,4)5/h7-9H,5-6,10H2,1-4H3,(H4,19,20,21,22);2H2,1H3,(H,3,4,5)

InChI Key

SVZUBKREKHKWRC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)COC1=C(C=C(C=C1)N2C(=NC(=NC2(C)C)N)N)Cl.CCS(=O)(=O)O

Origin of Product

United States

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